Evidence Item 1: Superior M4 Muscarinic Receptor Antagonism Potency Compared to Scopolamine
Atropine sulfate exhibits substantially higher potency at the human M4 muscarinic acetylcholine receptor compared to the commonly used alternative scopolamine hydrobromide. This difference is critical for studies where potent M4 antagonism is required .
| Evidence Dimension | M4 Muscarinic Acetylcholine Receptor (Human) Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 0.39 nM |
| Comparator Or Baseline | Scopolamine hydrobromide: 55.3 ± 4.3 nM |
| Quantified Difference | Atropine sulfate is >140-fold more potent. |
| Conditions | In vitro competitive binding assay against human mAChR M4. |
Why This Matters
This >140-fold difference in potency against a key muscarinic subtype necessitates distinct dosing and makes atropine the preferred choice for achieving potent M4 antagonism in vitro.
